Methyl 3-(1-Tritylimidazol-4-yl) Propionate
CAS No.: 102676-60-8
Cat. No.: VC20749573
Molecular Formula: C26H24N2O2
Molecular Weight: 396.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 102676-60-8 |
---|---|
Molecular Formula | C26H24N2O2 |
Molecular Weight | 396.5 g/mol |
IUPAC Name | methyl 3-(1-tritylimidazol-4-yl)propanoate |
Standard InChI | InChI=1S/C26H24N2O2/c1-30-25(29)18-17-24-19-28(20-27-24)26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,19-20H,17-18H2,1H3 |
Standard InChI Key | FSUWVSSCCGVYLS-UHFFFAOYSA-N |
SMILES | COC(=O)CCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES | COC(=O)CCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Chemical Identity and Properties
Methyl 3-(1-Tritylimidazol-4-yl) Propionate is identified by the CAS registry number 102676-60-8. This compound represents an important class of protected imidazole derivatives used in organic synthesis and drug discovery processes.
Structural Characteristics
The molecule consists of four key structural components:
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An imidazole heterocyclic core
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A trityl (triphenylmethyl) protecting group at the N-1 position
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A propionate linker connected to the C-4 position of imidazole
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A methyl ester terminus
The molecular formula is C₂₆H₂₄N₂O₂, with a molecular weight of 396.48 g/mol . The compound's structure features the bulky trityl group, which serves as a protecting group for the imidazole nitrogen, preventing unwanted reactions at this position during synthetic procedures.
Physical and Chemical Properties
Methyl 3-(1-Tritylimidazol-4-yl) Propionate typically exhibits characteristics common to esters, appearing as a colorless to pale yellow liquid or solid with a pleasant odor. The compound likely possesses moderate polarity due to its ester functionality, influencing its solubility profile in various organic solvents . The trityl group enhances the compound's stability while also affecting its solubility characteristics, making it suitable for diverse organic synthesis applications.
The compound can be represented by the following InChI notation:
InChI=1S/C26H24N2O2/c1-30-25(29)18-17-24-19-28(20-27-24)26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23
Alternative Nomenclature
The compound is known by several synonyms:
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3-(1-Triphenylmethyl-1H-imidazol-4-yl)propionic Acid Methyl Ester
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1-(Triphenylmethyl)-1H-imidazole-4-propanoic Acid Methyl Ester
Synthetic Pathways
Methyl 3-(1-Tritylimidazol-4-yl) Propionate can be synthesized through several routes, with different approaches offering advantages depending on the starting materials and desired scale.
Catalytic Hydrogenation Route
One documented synthetic pathway involves catalytic hydrogenation using palladium on activated charcoal in methanol. This reaction has been reported to achieve yields of approximately 99% . The reaction conditions typically require:
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Hydrogen gas
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Palladium on activated charcoal catalyst
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Methanol as solvent
This synthetic route has been referenced in research by Kitbunnadaj et al. in their 2005 publication in Bioorganic and Medicinal Chemistry .
Supplier | Catalog Reference | Quantity | Price (€) |
---|---|---|---|
CymitQuimica | TR-M331775 | 250 mg | 247.00 |
CymitQuimica | TR-M331775 | 500 mg | 441.00 |
CymitQuimica | TR-M331775 | 1 g | 801.00 |
CymitQuimica | IN-DA00082P | 100 mg | 264.00 |
CymitQuimica | IN-DA00082P | 250 mg | 553.00 |
CymitQuimica | 54-OR97413 | 1 g | 528.00 |
CymitQuimica | 54-OR97413 | 5 g | 1,590.00 |
Data compiled from available product listings
This pricing structure indicates that the compound is a specialty chemical, likely produced in limited quantities primarily for research applications.
Applications in Research and Drug Development
Methyl 3-(1-Tritylimidazol-4-yl) Propionate has several important applications in both basic research and pharmaceutical development.
Role as a Synthetic Intermediate
The compound serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules with biological activity . The protected imidazole moiety allows for selective chemical modifications at other positions in the molecule, making it useful for creating diverse chemical libraries.
Pharmaceutical Research Applications
Imidazole-containing compounds are known for their broad biological activities, including:
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Enzyme inhibition
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Receptor modulation
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Anti-inflammatory properties
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Antimicrobial effects
The presence of the imidazole ring in Methyl 3-(1-Tritylimidazol-4-yl) Propionate suggests potential applications in developing pharmaceuticals targeting these areas . The trityl protection strategy is particularly valuable in multistep synthesis of pharmaceutically relevant compounds.
Related Compounds and Derivatives
Methyl 3-(1-Tritylimidazol-4-yl) Propionate belongs to a family of protected imidazole derivatives that share structural similarities and synthetic relationships.
Structural Analogues
Several structural analogues have been described in the literature, particularly in the context of medicinal chemistry research:
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Variants with different ester groups (ethyl, propyl, etc.)
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Derivatives with modified protecting groups
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Compounds with altered chain lengths between the imidazole and ester groups
Future Research Directions
The unique structure and reactivity of Methyl 3-(1-Tritylimidazol-4-yl) Propionate suggest several promising avenues for future research.
Optimization of Synthetic Methods
Current synthetic methods for Methyl 3-(1-Tritylimidazol-4-yl) Propionate appear to provide good yields, but research into more efficient, cost-effective, or environmentally friendly approaches could expand access to this useful intermediate. Green chemistry approaches, such as solvent-free methods or biocatalysis, represent potential areas for improvement.
Expanded Medicinal Chemistry Applications
Given the biological relevance of imidazole-containing compounds, further exploration of Methyl 3-(1-Tritylimidazol-4-yl) Propionate and its derivatives in drug discovery efforts could yield valuable new therapeutic candidates. The protected imidazole structure provides a versatile starting point for creating focused libraries of compounds for biological screening.
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